

An In-depth Technical Guide to the Physical Properties of Methyl Dichlorophosphite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl dichlorophosphite*

Cat. No.: *B017265*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **methyl dichlorophosphite** (CAS No: 3279-26-3). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use.

Core Physical and Chemical Properties

Methyl dichlorophosphite, also known as methyl phosphorodichloridite, is a chemical intermediate with the linear formula CH_3OPCl_2 .^{[1][2]} It is a colorless liquid at room temperature.
^[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **methyl dichlorophosphite**. These values have been compiled from various chemical data sources.

Property	Value	Reference(s)
Molecular Formula	$\text{CH}_3\text{Cl}_2\text{OP}$	[3][4]
Molecular Weight	132.91 g/mol	[1][3]
CAS Number	3279-26-3	[1]
Density	1.376 g/mL at 20 °C	
Boiling Point	93-95 °C	[4]
Melting Point	-91 °C	
Refractive Index	$n_{20/D}$ 1.474	[4]
Flash Point	25 °C (closed cup)	
Vapor Pressure	66.3 mmHg at 25°C	[4]
Solubility	Reacts with water. Soluble in chloroform, dichloromethane, and ethyl acetate.	[4]

Experimental Protocols

While specific experimental determinations for **methyl dichlorophosphite** are not readily available in the literature, the following are detailed, standard methodologies for measuring the key physical properties listed above. These protocols are generally applicable to liquid chemical compounds like **methyl dichlorophosphite**, with the crucial caveat that all procedures must be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment, due to the compound's reactivity and hazardous nature.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small sample of **methyl dichlorophosphite**.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or oil bath)
- Mineral oil or other suitable heating fluid

Procedure:

- A small amount (approximately 0.5 mL) of **methyl dichlorophosphite** is placed into the small test tube.
- The capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is securely attached to the thermometer.
- The assembly is placed in the Thiele tube containing the heating fluid, ensuring the sample is level with the upper arm of the Thiele tube.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued when a steady stream of bubbles is observed.
- The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Measurement of Density

The density of liquid **methyl dichlorophosphite** can be determined using a pycnometer.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath

Procedure:

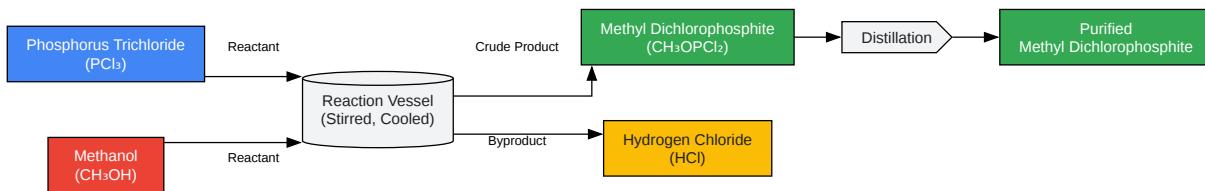
- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.
- The pycnometer is filled with distilled water and placed in a constant temperature bath at 20°C until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed.
- The pycnometer is emptied, dried, and then filled with **methyl dichlorophosphite**.
- The same procedure of thermal equilibration at 20°C and weighing is repeated for the **methyl dichlorophosphite**.
- The density is calculated using the formula: Density = (mass of **methyl dichlorophosphite**) / (mass of water) * density of water at 20°C

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (to maintain 20°C)
- Dropper
- Lint-free tissue


- Solvent for cleaning (e.g., isopropanol)

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index.
- The prism of the refractometer is cleaned with a suitable solvent and dried with a lint-free tissue.
- A few drops of **methyl dichlorophosphite** are placed on the surface of the measuring prism.
- The prism is closed and the light source is turned on.
- The refractometer is adjusted until the boundary line is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale. The temperature should be maintained at 20°C.

Synthesis Workflow

Methyl dichlorophosphite can be synthesized from the reaction of phosphorus trichloride with methanol. The following diagram illustrates a simplified workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **methyl dichlorophosphite**.

This document provides a foundational understanding of the physical properties of **methyl dichlorophosphite**, essential for its safe and effective use in a research and development setting. For any application, it is imperative to consult the most recent Safety Data Sheet (SDS) for comprehensive safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl dichlorophosphate [webbook.nist.gov]
- 2. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]
- 3. Methyl dichlorophosphite (CAS 3279-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl Dichlorophosphite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017265#methyl-dichlorophosphite-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com